
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)acetamide is a synthetic organic compound with the molecular formula C15H12ClNO5 It is characterized by the presence of a chloro-substituted phenoxy group and a nitrophenyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)acetamide typically involves the following steps:
Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 2-(4-chloro-2-methylphenoxy)acetic acid: The 4-chloro-2-methylphenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the corresponding phenoxyacetic acid.
Amidation Reaction: The 2-(4-chloro-2-methylphenoxy)acetic acid is then reacted with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenoxy group can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various effects depending on the context.
類似化合物との比較
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetic acid: Similar structure but lacks the nitrophenyl group.
4-nitrophenyl 2-(4-chloro-2-methylphenoxy)acetate: An ester derivative with similar functional groups.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)acetamide is unique due to the combination of its chloro-substituted phenoxy group and nitrophenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its simpler analogs.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-8-11(16)2-7-14(10)22-9-15(19)17-12-3-5-13(6-4-12)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAODBKBYBDHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-dibromo-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5106710.png)
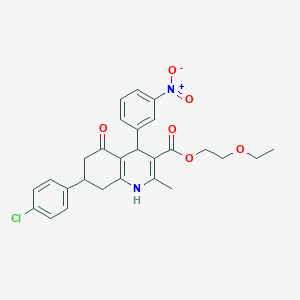
![[2-(4-Nitrophenyl)-2-oxoethyl] 4-amino-1,2,5-oxadiazole-3-carboxylate](/img/structure/B5106720.png)
![N-(2-METHOXYETHYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5106728.png)
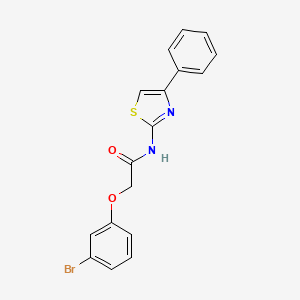
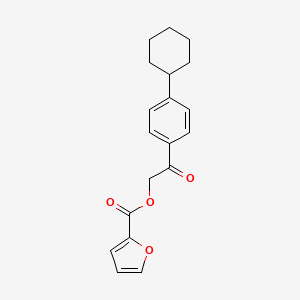
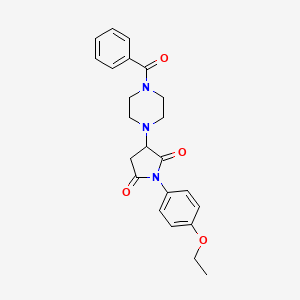
![{(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5106766.png)
![3-CHLORO-N-[(PYRIDIN-3-YL)METHYL]-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5106778.png)
![2-(4-Chlorophenoxy)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid](/img/structure/B5106779.png)
![(4Z)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5106787.png)
![ethyl 4-amino-2-[(2-{[3-chloro-4-(4-morpholinyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5106802.png)
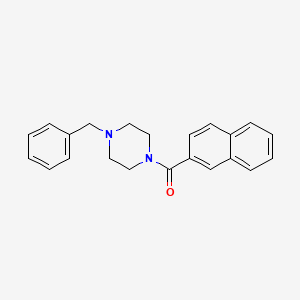
![4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzonitrile](/img/structure/B5106817.png)
